molecular formula C4H17N2O5P B12702066 1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt CAS No. 98999-56-5

1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt

Cat. No.: B12702066
CAS No.: 98999-56-5
M. Wt: 204.16 g/mol
InChI Key: JLBLFHKPVSRVKG-UHFFFAOYSA-N
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Description

1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt is a chemical compound with the molecular formula C4H12N2O6P It is a derivative of 1,2-butanediol, where one of the hydroxyl groups is phosphorylated and the resulting phosphate group is neutralized by two ammonium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt can be synthesized through the phosphorylation of 1,2-butanediol. The reaction typically involves the use of phosphoric acid and ammonia. The process can be summarized as follows:

    Phosphorylation: 1,2-Butanediol is reacted with phosphoric acid to form 1,2-butanediol phosphate.

    Neutralization: The resulting 1,2-butanediol phosphate is then neutralized with ammonia to form the diammonium salt.

Industrial Production Methods

Industrial production of this compound may involve continuous processes where 1,2-butanediol is fed into a reactor containing phosphoric acid and ammonia. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 1,2-butanediol and phosphoric acid.

    Oxidation: Oxidative reactions can convert the diol to corresponding ketones or aldehydes.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used to replace the phosphate group.

Major Products

    Hydrolysis: 1,2-Butanediol and phosphoric acid.

    Oxidation: Butanone or butanal.

    Substitution: Depending on the nucleophile, various substituted butanediol derivatives.

Scientific Research Applications

1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential role in metabolic pathways and as a biochemical reagent.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1,2-butanediol, 1-(dihydrogen phosphate), diammonium salt involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a ligand, binding to metal ions or enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Butanediol: The parent compound, which lacks the phosphate group.

    1,3-Butanediol: An isomer with different hydroxyl group positions.

    1,4-Butanediol: Another isomer with hydroxyl groups at the terminal positions.

    2,3-Butanediol: An isomer with hydroxyl groups on adjacent carbon atoms.

Uniqueness

1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt is unique due to the presence of the phosphate group, which imparts distinct chemical and biological properties

Properties

CAS No.

98999-56-5

Molecular Formula

C4H17N2O5P

Molecular Weight

204.16 g/mol

IUPAC Name

diazanium;2-hydroxybutyl phosphate

InChI

InChI=1S/C4H11O5P.2H3N/c1-2-4(5)3-9-10(6,7)8;;/h4-5H,2-3H2,1H3,(H2,6,7,8);2*1H3

InChI Key

JLBLFHKPVSRVKG-UHFFFAOYSA-N

Canonical SMILES

CCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+]

Origin of Product

United States

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